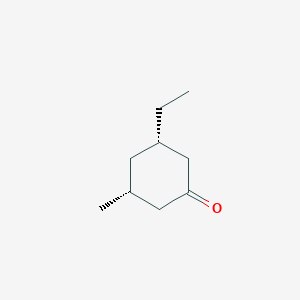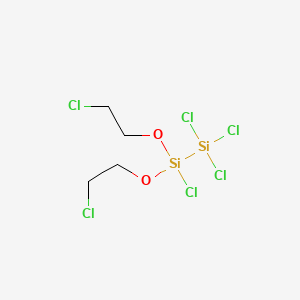
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane is a chemical compound with a unique structure that includes silicon atoms bonded to chlorine and ethoxy groups
Vorbereitungsmethoden
The synthesis of 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions may yield simpler silicon-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-based compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The pathways involved may include the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane include:
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with different reactivity and applications.
1,2-Bis(2-chloroethoxy)ethane: Another silicon-containing compound with distinct properties.
Tetrachloro-1,1-difluoroethane: A fluorinated analog with unique chemical behavior
Eigenschaften
CAS-Nummer |
61182-98-7 |
|---|---|
Molekularformel |
C4H8Cl6O2Si2 |
Molekulargewicht |
357.0 g/mol |
IUPAC-Name |
trichloro-[chloro-bis(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C4H8Cl6O2Si2/c5-1-3-11-14(10,12-4-2-6)13(7,8)9/h1-4H2 |
InChI-Schlüssel |
UYZOILRTBBRDHP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)O[Si](OCCCl)([Si](Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


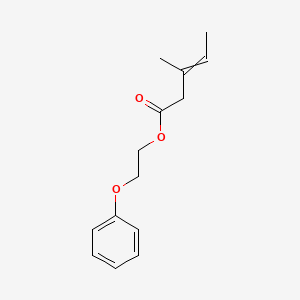

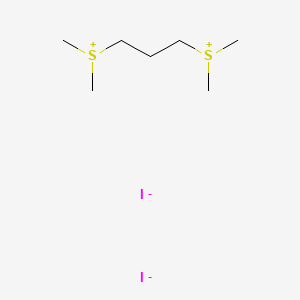
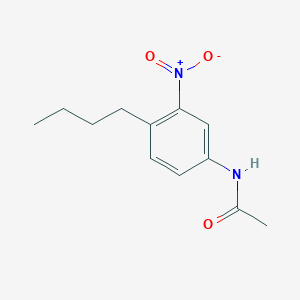



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
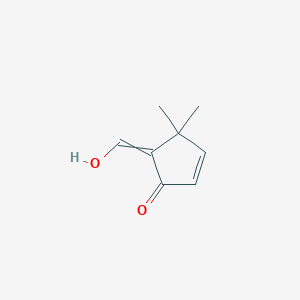
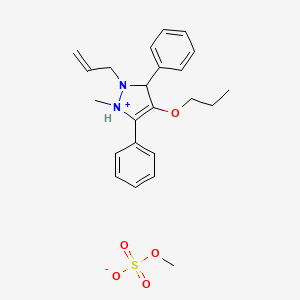
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

